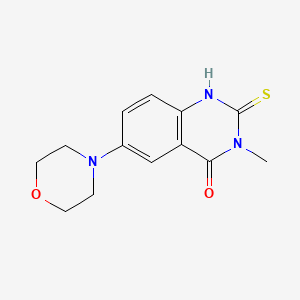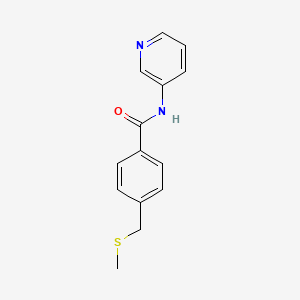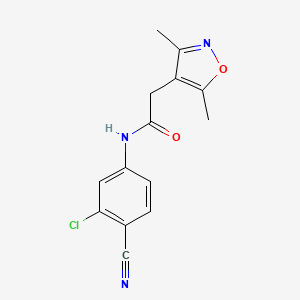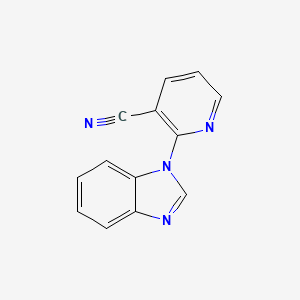![molecular formula C11H14N4OS B7461349 N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of the NF-κB pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide inhibits the NF-κB pathway by targeting the upstream kinase IKKβ. IKKβ is responsible for phosphorylating the inhibitor of κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide binds to the ATP-binding site of IKKβ, preventing its phosphorylation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. This results in a decrease in inflammation and immune cell infiltration in preclinical models of various diseases. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is its specificity for IKKβ, which reduces the potential for off-target effects. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has a relatively low toxicity profile in preclinical studies. However, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has poor solubility in water, which can limit its use in in vivo studies. Furthermore, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a small molecule inhibitor, which can limit its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms.
未来方向
Future research on N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide should focus on improving its solubility and bioavailability, as well as its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide could be combined with other therapeutic agents to improve its efficacy in cancer and autoimmune disorders. Finally, the potential long-term effects of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide on the immune system and other physiological processes should be further investigated.
合成方法
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then coupled with 4-aminopyrimidine to form N-(2-aminothiophen-3-yl)-4-aminopyrimidine. The final step involves the acetylation of the amine group with propionyl chloride to form N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide.
科学研究应用
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In autoimmune disorders, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines in animal models of sepsis and colitis.
属性
IUPAC Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-4-12-9(16)6-13-10-8-3-5-17-11(8)15-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPKMDAIHWUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C2C=CSC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
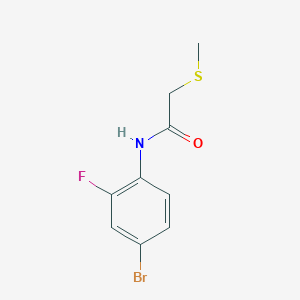
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
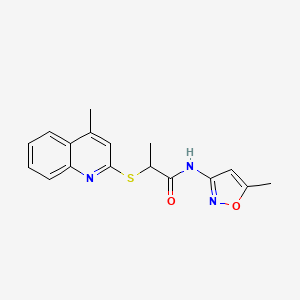
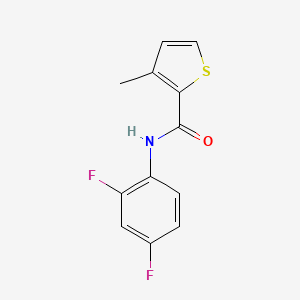
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
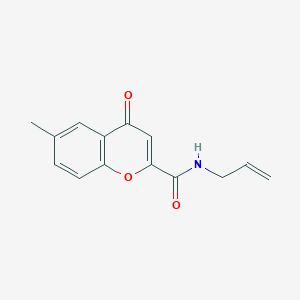
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
